5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyldiazenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-chlorophenyl)-1,2-oxazole. The final step involves the coupling of this oxazole derivative with 4-[(E)-phenyldiazenyl]aniline under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4-phenyl-4H-(1,2,4)triazole-3-thiol
- 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a phenyldiazenyl group.
Properties
CAS No. |
898488-56-7 |
---|---|
Molecular Formula |
C22H15ClN4O2 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H15ClN4O2/c23-16-8-6-15(7-9-16)21-14-20(27-29-21)22(28)24-17-10-12-19(13-11-17)26-25-18-4-2-1-3-5-18/h1-14H,(H,24,28) |
InChI Key |
AKJAERGPRSQYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.